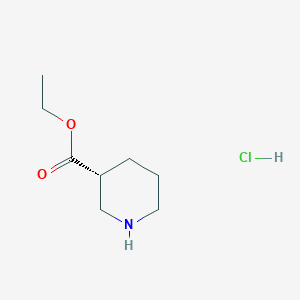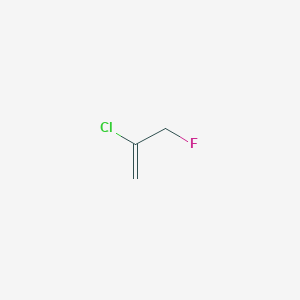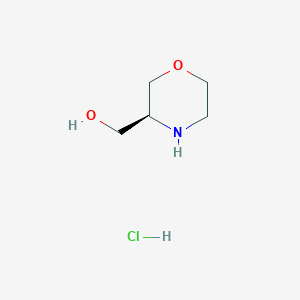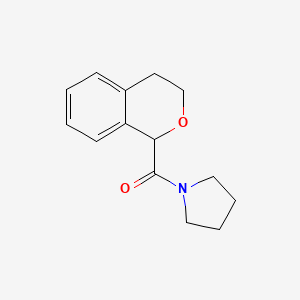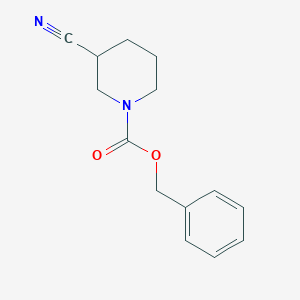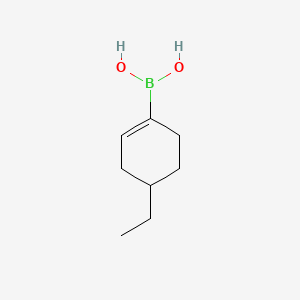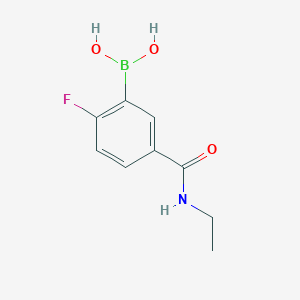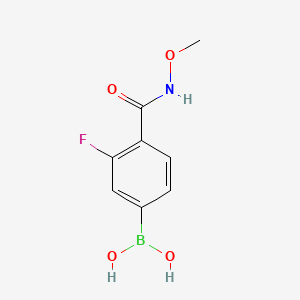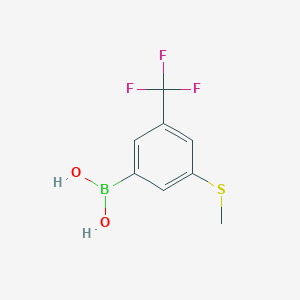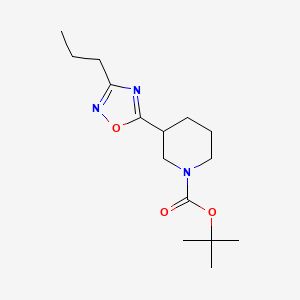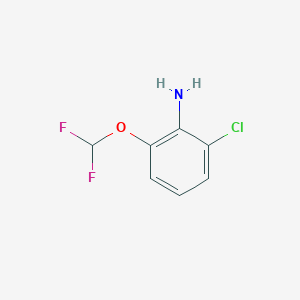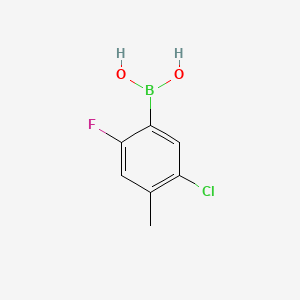![molecular formula C10H14Cl2N4 B1418082 {4-[(5-メチル-4H-1,2,4-トリアゾール-3-イル)メチル]フェニル}アミン二塩酸塩 CAS No. 1185543-38-7](/img/structure/B1418082.png)
{4-[(5-メチル-4H-1,2,4-トリアゾール-3-イル)メチル]フェニル}アミン二塩酸塩
概要
説明
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride is a chemical compound with the empirical formula C10H14Cl2N4 and a molecular weight of 261.15 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a methyl group, and an aniline moiety. It is commonly used in scientific research and various industrial applications.
科学的研究の応用
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
準備方法
The synthesis of {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carbaldehyde with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane or inhibiting enzyme function .
類似化合物との比較
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride can be compared with other similar compounds, such as:
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: This compound has a similar triazole ring but lacks the methyl group at the 5-position.
2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propanediol: This compound contains additional functional groups, making it more complex and potentially more versatile in its applications.
The uniqueness of {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;;/h2-5H,6,11H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWLKSLEQPHWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


